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Compound of Interest

Compound Name:
Methyl 5-aminothiophene-2-

carboxylate

Cat. No.: B085972 Get Quote

Methyl 5-aminothiophene-2-carboxylate is a substituted thiophene derivative with significant

applications in the synthesis of pharmacologically active molecules and functional organic

materials. Accurate spectral characterization is paramount for confirming its structure and

purity. This guide provides an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, and IR

spectra, supported by experimental data from analogous compounds.

Predicted and Comparative Spectral Data
Due to the limited availability of direct experimental spectra for Methyl 5-aminothiophene-2-
carboxylate in public databases, this guide presents a predicted analysis based on

established spectroscopic principles and a comparative analysis with structurally similar

compounds. The key structural features influencing the spectra are the thiophene ring, the

amino group (-NH₂), and the methyl carboxylate group (-COOCH₃).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Methyl 5-
aminothiophene-2-carboxylate in CDCl₃
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H3 6.0 - 6.2 d 4.0 - 5.0

H4 7.0 - 7.2 d 4.0 - 5.0

-NH₂ 4.0 - 5.0 br s -

-OCH₃ 3.8 - 3.9 s -

Note: Predicted values are based on the analysis of substituent effects on the thiophene ring.

The amino group is a strong electron-donating group, which is expected to shield the ring

protons, shifting them to a higher field (lower ppm) compared to unsubstituted methyl

thiophene-2-carboxylate.

Table 2: Comparative ¹H NMR Data of Related Thiophene Derivatives

Compound H3 (ppm) H4 (ppm) H5 (ppm)
-OCH₃
(ppm)

Other
Protons
(ppm)

Methyl

thiophene-2-

carboxylate[1

][2]

7.08 7.53 7.79 3.87 -

5-

Methylthioph

ene-2-

carboxaldehy

de[3]

7.0 - 7.1 7.6 - 7.7 - -
2.5 (CH₃), 9.8

(CHO)

Methyl 5-

chlorothiophe

ne-2-

carboxylate

~7.0 ~7.5 - ~3.9 -

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Methyl 5-aminothiophene-2-carboxylate
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Carbon Predicted Chemical Shift (ppm)

C2 162 - 164

C3 110 - 115

C4 125 - 130

C5 150 - 155

C=O 165 - 170

-OCH₃ 51 - 53

Note: The electron-donating amino group at C5 is expected to cause a significant upfield shift

for C3 and a downfield shift for C2 and C4 compared to the unsubstituted ester.

Table 4: Comparative IR Absorption Frequencies of Thiophene Derivatives

Functional Group

Methyl 5-
aminothiophene-2-
carboxylate
(Predicted)

Methyl thiophene-
2-carboxylate

5-Methyl-2-
thiophenecarboxyli
c acid[4]

N-H stretch
3300-3500 cm⁻¹ (two

bands)
- -

C-H stretch (aromatic) 3050-3150 cm⁻¹ ~3100 cm⁻¹ ~3100 cm⁻¹

C=O stretch (ester) 1680-1700 cm⁻¹ ~1710 cm⁻¹ -

C=O stretch (acid) - - ~1670 cm⁻¹

C=C stretch

(thiophene)
1550-1600 cm⁻¹ ~1540 cm⁻¹ ~1530 cm⁻¹

C-N stretch 1250-1350 cm⁻¹ - -

C-O stretch (ester) 1200-1300 cm⁻¹ ~1260 cm⁻¹ -

Note: The presence of the amino group introduces characteristic N-H stretching bands. The

C=O stretching frequency is expected to be slightly lower due to the electron-donating effect of
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the amino group transmitted through the thiophene ring.

Experimental Protocols
Standard procedures for acquiring high-quality NMR and IR spectra are outlined below.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop

between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Correction: Record a background spectrum of the empty sample compartment

(or the pure solvent/KBr) and subtract it from the sample spectrum.

Visualization of Spectral Analysis Workflow and Key
Structural Correlations
The following diagrams illustrate the logical workflow of the spectral analysis process and the

correlation between the molecular structure of Methyl 5-aminothiophene-2-carboxylate and

its expected spectral signals.
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Caption: Workflow for the spectral analysis of an organic compound.
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Methyl 5-aminothiophene-2-carboxylate

¹H and ¹³C NMR Signals

IR Absorption Bands
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Caption: Key structural features and their corresponding spectral signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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